N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Overview
Description
N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.16919058 g/mol and the complexity rating of the compound is 821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related compounds in synthesizing a range of heterocyclic derivatives, which are crucial in medicinal chemistry. For instance, compounds have been synthesized as key intermediates for further chemical reactions, leading to the creation of novel pyrazole, pyridine, and pyrimidine derivatives with potential pharmacological applications. These processes often involve reactions with hydrazine, phenylhydrazine, and various active methylene compounds, highlighting the versatility of these compounds in heterocyclic synthesis (Gouda et al., 2010; Hussein, Harb, & Mousa, 2008).
Antimicrobial Activities
Some synthesized heterocyclic compounds exhibit promising antimicrobial properties. This application is significant in the search for new antibiotics and antimicrobial agents, especially in the face of growing antibiotic resistance. Research on newly synthesized pyrazole derivatives, for example, has shown that these compounds possess moderate to potent antimicrobial activity, which could be explored further for the development of new antimicrobial therapies (Sharshira & Hamada, 2012; El-Mawgoud & Hemdan, 2018).
Anticancer Activities
The search for novel anticancer agents is a critical area of pharmaceutical research. Compounds derived from or related to N-[3-(acetylamino)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide have been evaluated for their anticancer activities, with some showing potent cytotoxic effects against cancer cell lines. This suggests their potential as leads for developing new anticancer drugs (Hassan, Hafez, & Osman, 2014; Abdellatif et al., 2014).
Utility in Synthesis of Novel Derivatives
The flexibility of these compounds in chemical synthesis has been highlighted through their use in generating a wide array of novel derivatives. These derivatives have been tested for various biological activities, including antimicrobial and anticancer properties, demonstrating the compounds' utility in creating potentially therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011; El-Mawgoud & Hemdan, 2018).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-17(31)27-20-14-9-15-21(16-20)28-25(32)23-22(18-10-5-3-6-11-18)24(29-30(2)26(23)33)19-12-7-4-8-13-19/h3-16H,1-2H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENRILJMSOKGQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=NN(C2=O)C)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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